molecular formula C11H9ClO2 B11895041 4-Chloro-6-methoxynaphthalen-2-ol

4-Chloro-6-methoxynaphthalen-2-ol

Cat. No.: B11895041
M. Wt: 208.64 g/mol
InChI Key: HCKQMHPGZIKQNF-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloro and methoxy substituents on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxynaphthalen-2-ol typically involves the chlorination and methoxylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxynaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be further utilized in various chemical syntheses .

Scientific Research Applications

4-Chloro-6-methoxynaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxynaphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-6-methoxynaphthalen-2-ol

InChI

InChI=1S/C11H9ClO2/c1-14-9-3-2-7-4-8(13)5-11(12)10(7)6-9/h2-6,13H,1H3

InChI Key

HCKQMHPGZIKQNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2C=C1)O)Cl

Origin of Product

United States

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